5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
5-[[5-(1,3-Benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C16H9N3O4S2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is 371.00344812 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes and Dyes
Investigations into the electronic and spectral properties of furyl and thienyl benzazoles, including derivatives similar to 5-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, have demonstrated their potential as fluorescent dyes and biological fluorescent probes. These compounds exhibit promising characteristics required for such applications due to their unique electronic structures and photophysical properties (El’chaninov & Aleksandrov, 2016).
Ligands for Receptor Studies
Derivatives of furyl and pyrimidine, related to the compound , have been synthesized and analyzed for their potential as ligands for various receptors, such as the 5-HT7 receptors. These studies involve understanding the structure-activity relationships to elucidate the molecular features important for binding affinity, which can contribute to the development of new therapeutic agents (Strekowski et al., 2016).
Anticancer and Antibacterial Agents
Compounds structurally related to 5-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione have been explored for their potential as anticancer and antibacterial agents. The synthesis of novel thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown promising results in in vitro activity against various cancer cell lines and bacterial strains, highlighting the therapeutic potential of these compounds (Hafez, Alsalamah, & El-Gazzar, 2017).
Coordination Chemistry
The compound's structural motifs are relevant in the study of coordination chemistry, particularly in the formation of metal–organic frameworks (MOFs) and coordination polymers. Research involving nitrogen-containing heterocyclic thioether ligands, akin to the structure of the compound, with silver(I) ions has led to diverse metal–organic supramolecular architectures, from dinuclear to three-dimensional structures. These findings contribute to the understanding of how ligand structure influences the assembly and properties of coordination compounds (Zheng et al., 2003).
Properties
IUPAC Name |
5-[[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4S2/c20-13-9(14(21)19-15(22)18-13)7-8-5-6-12(23-8)25-16-17-10-3-1-2-4-11(10)24-16/h1-7H,(H2,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYQOMXXWFIWNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(O3)C=C4C(=O)NC(=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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